Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate
Description
Properties
Molecular Formula |
C11H12Br2O3 |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C11H12Br2O3/c1-3-16-11(14)10-7(6-12)4-8(13)5-9(10)15-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
CORKXYMQQPPGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Detailed Bromination Procedure
A key method involves the use of N-bromosuccinimide (NBS) as the brominating agent under UV light to achieve selective benzylic bromination. The reaction is carried out at low temperatures (0 to 5°C) in solvents such as ethyl acetate or chlorobenzene.
| Reagents and Conditions | Details |
|---|---|
| Starting material | Methyl 3-methoxy-4-methylbenzoate |
| Brominating agent | N-bromosuccinimide (NBS) |
| Solvent | Ethyl acetate or chlorobenzene |
| Temperature | 0 to 5 °C |
| Irradiation | UV immersion lamp |
| Reaction time | 4 hours |
| Work-up | Extraction with water, drying with Na2SO4 |
| Yield | 90-95% (colorless crystals) |
| Purification | Recrystallization from n-heptane/ethyl acetate |
This method yields methyl 4-bromomethyl-3-methoxybenzoate with high purity and yield (90-95%) as crystalline solids with melting points around 90 °C.
Conversion to Ethyl Ester and Further Functionalization
The methyl ester can be converted to the ethyl ester via transesterification or direct synthesis from ethyl 6-methoxy-2-methylbenzoate. The bromination steps remain analogous.
In some procedures, ethyl 4-bromo-3-(bromomethyl)benzoate is further reacted with sodium ethoxide in ethanol/DMF mixture at 0°C to room temperature over 16 hours to substitute the bromomethyl group with an ethoxymethyl group, demonstrating the compound's synthetic versatility.
Comparative Data Table of Preparation Methods
| Parameter | Method A: NBS Bromination in Ethyl Acetate | Method B: NBS Bromination in Chlorobenzene | Method C: Sodium Ethoxide Substitution |
|---|---|---|---|
| Starting Material | Methyl 3-methoxy-4-methylbenzoate | Methyl 3-methoxy-4-methylbenzoate | Ethyl 4-bromo-3-(bromomethyl)benzoate |
| Brominating Agent | N-bromosuccinimide (NBS) | N-bromosuccinimide (NBS) | Sodium ethoxide |
| Solvent | Ethyl acetate | Chlorobenzene | Ethanol/DMF mixture |
| Temperature | 0 to 5 °C | 0 to 5 °C | 0 °C to room temp |
| Irradiation | UV light | UV light | None |
| Reaction Time | 4 hours | 4 hours | 16 hours |
| Yield | 95% (colorless crystals) | 90% (colorless crystals) | 84% (slightly yellow oil) |
| Purification | Recrystallization | Recrystallization | Silica gel chromatography |
| Product | Methyl 4-bromomethyl-3-methoxybenzoate | Methyl 4-bromomethyl-3-methoxybenzoate | Ethyl 4-bromo-3-(ethoxymethyl)benzoate |
Research Findings and Analysis
Selectivity and Yield: The use of N-bromosuccinimide under UV irradiation provides high selectivity for benzylic bromination without over-bromination of the aromatic ring, yielding high purity products suitable for further synthetic use.
Solvent Effects: Both ethyl acetate and chlorobenzene serve effectively as solvents, with slightly higher yields observed in ethyl acetate. The choice of solvent can influence product crystallinity and ease of purification.
Substitution Reactions: The bromomethyl group in the compound is reactive towards nucleophiles such as sodium ethoxide, allowing functional group transformations to ethoxymethyl derivatives, expanding the compound's utility in organic synthesis.
Purification Techniques: Recrystallization from mixed solvents (n-heptane/ethyl acetate) is effective for isolating pure crystalline products. Chromatography is employed when oil products are obtained, especially after substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is highlighted through comparisons with analogous compounds. Below is a detailed analysis:
Structural Isomers and Functional Group Variations
Biological Activity
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses the molecular formula and a molecular weight of 327.01 g/mol. It features a benzoate ester structure with bromine and methoxy substituents, which are crucial for its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of bromine atoms enhances its binding affinity to microbial targets, potentially leading to inhibition of growth in various bacterial strains.
- Anticancer Activity : Research indicates that this compound may modulate enzyme activities involved in cancer pathways. Its structural features allow it to interact with specific receptors associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition : Interaction studies have revealed that this compound can inhibit enzymes critical for metabolic processes. This inhibition could lead to therapeutic effects against diseases such as cancer and bacterial infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Modulation of cancer cell pathways | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various compounds, this compound was tested against several strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in microbial viability, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
A separate investigation focused on the anticancer effects of this compound on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis, highlighting its potential as a therapeutic agent in oncology .
Q & A
Basic: What are the key synthetic routes for Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate, and how can intermediates be purified?
Methodological Answer:
The synthesis typically involves multi-step halogenation and esterification. For example:
Methoxybenzoate backbone formation : Start with methyl 4-hydroxy-6-methoxybenzoate. Introduce bromine at the 4-position via electrophilic aromatic substitution using Br₂/FeBr₃ .
Bromomethylation : React the intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to install the bromomethyl group at the 2-position .
Esterification : Convert the carboxylic acid to an ethyl ester using ethanol and H₂SO₄ as a catalyst .
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .
Basic: How can NMR and HPLC be employed to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.3–4.4 ppm (quartet, CH₂ of ethyl ester), δ 4.0 ppm (singlet, OCH₃), and δ 4.8–5.0 ppm (singlet, CH₂Br) confirm substituents .
- ¹³C NMR : Signals for carbonyl (C=O, ~167 ppm), aromatic carbons (110–150 ppm), and Br-substituted carbons (~30–40 ppm) validate the structure .
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >98% area under the curve confirms purity .
Advanced: How can reaction conditions be optimized to improve yields in bromomethylation steps?
Methodological Answer:
Key variables include:
- Temperature : Radical bromination with NBS is optimal at 70–80°C to balance reactivity and side-product formation .
- Solvent : Use non-polar solvents (e.g., CCl₄) to stabilize radical intermediates .
- Catalyst : Adding catalytic FeCl₃ enhances regioselectivity for the 2-position .
Example : A 15% yield increase was achieved by replacing AIBN with UV light initiation under reflux in CCl₄ .
Advanced: How do contradictory bioactivity results for similar brominated benzoates inform SAR studies?
Methodological Answer:
Contradictions arise from substituent positioning. For example:
- Ethyl 4-bromo-3-(bromomethyl)benzoate (4-Br, 3-bromomethyl) shows higher cytotoxicity than the 2-bromomethyl isomer due to enhanced electrophilicity at the 3-position .
- SAR Strategy : Compare IC₅₀ values against enzyme targets (e.g., kinases) using molecular docking to identify steric/electronic effects . Adjust substituent positions (e.g., meta vs. para bromine) to optimize binding .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Light Sensitivity : Bromine bonds are UV-sensitive. Store in amber vials at –20°C .
- Moisture : Hydrolysis of the ester group occurs in aqueous environments. Use desiccants (silica gel) in storage .
- Decomposition Monitoring : Periodic TLC (hexane:ethyl acetate = 3:1) detects degradation products (e.g., free benzoic acid) .
Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute electrostatic potential maps. The bromomethyl group’s high electrophilicity (localized positive charge) predicts reactivity with nucleophiles (e.g., amines, thiols) .
- Transition State Analysis : Identify energy barriers for SN2 reactions at the bromomethyl site. Solvent models (e.g., PCM for DMSO) improve accuracy .
Basic: Which analytical techniques quantify trace impurities in this compound?
Methodological Answer:
- GC-MS : Detects volatile byproducts (e.g., ethyl bromide) with detection limits <0.1% .
- ICP-OES : Quantifies residual metal catalysts (e.g., Fe, Br) to <10 ppm .
Advanced: How can regioselective functionalization be achieved for derivative synthesis?
Methodological Answer:
- Directed Ortho-Metalation (DoM) : Use a methoxy group as a directing group. Treat with LDA (lithium diisopropylamide) to deprotonate the ortho position, followed by quenching with electrophiles (e.g., CO₂ for carboxylation) .
- Cross-Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄ replaces bromine at the 4-position with aryl/heteroaryl groups .
Advanced: What strategies resolve discrepancies in melting point data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
